5-苯基-3,4-二氢-2H-吡咯-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

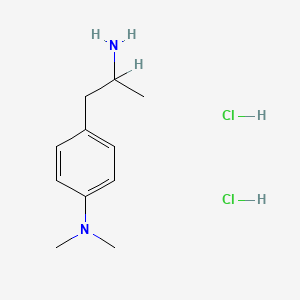

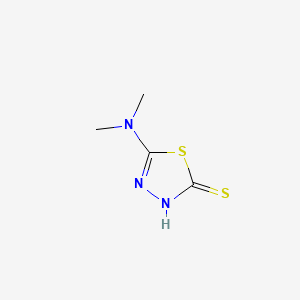

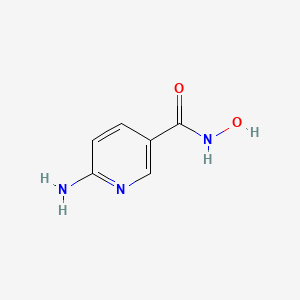

Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The compound is a derivative of this basic structure, featuring additional functional groups that modify its chemical behavior and properties.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, yielding products with potential antimicrobial activity . These methods highlight the versatility of pyrrole synthesis and the potential for creating a wide range of substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with various substituents influencing the overall geometry. For example, the crystal structure of a related compound, methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, revealed dihedral angles between the pyrrole ring and phenyl rings, indicating the non-planar nature of the molecule . Similarly, the stereochemistry of certain pyrrolidine derivatives was characterized by single-crystal X-ray diffraction studies . These findings are crucial for understanding the three-dimensional arrangement of atoms in pyrrole derivatives, which can affect their reactivity and interactions with biological targets.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, depending on their substituents. For instance, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates were shown to react with hydrazines to yield pyrazole-3-carboxylates . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can stabilize or destabilize reaction intermediates. The study of these reactions is essential for the development of new synthetic routes and the discovery of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. For example, the acid dissociation constants of some pyrrolidine derivatives were determined, providing insight into their acidity and potential for ionization . The solubility, melting point, and stability of these compounds can also be influenced by the nature of the substituents. Understanding these properties is important for the practical application of pyrrole derivatives in various fields, including pharmaceuticals and materials science.

科学研究应用

合成和反应性

- 衍生物的合成:5-苯基-3,4-二氢-2H-吡咯-2-羧酸甲酯的衍生物已被合成为环状叠氮甲基的先驱体。这些化合物与马来酰亚胺反应具有非对映选择性,生成稳定的外型环加成物 (Lakhlifi 等人,1994 年).

- 晶体结构分析:1-苄基-2-羟基-5-甲基-3-氧代-2-苯甲酰-2,3-二氢吡咯-4-羧酸乙酯(一种相关化合物)已被合成,其结构已通过 X 射线分析得到证实 (Aliev 等人,1995 年).

有机化学中的应用

- 再环化反应:1-芳基-3-肉桂酰-4,5-二氧代-4,5-二氢-1H-吡咯-2-羧酸甲酯与肼反应生成吡唑-3-羧酸盐,其结构已通过核磁共振实验得到证实 (Filimonov 等人,2015 年).

- 抗菌性能:2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸甲酯的新衍生物已显示出显着的抗菌活性,表明它们具有作为治疗剂的潜力 (Hublikar 等人,2019 年).

高级合成方法

- 非对映选择性合成:已经开发出一种用于功能化 5-氨基-3,4-二氢-2H-吡咯-2-羧酸酯的非对映选择性合成方法,该方法利用环境友好的溶剂 (Meninno 等人,2021 年).

结构和光谱研究

- 光谱分析:已经对 5-甲基-1-苯基-1H-吡唑-4-羧酸进行了详细的实验和理论研究,包括核磁共振和傅里叶变换红外光谱,以了解其结构性质 (Viveka 等人,2016 年).

未来方向

属性

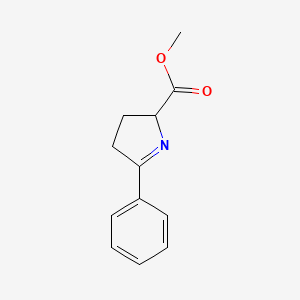

IUPAC Name |

methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXNNWHGOJPWKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397145 |

Source

|

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | |

CAS RN |

111836-35-2 |

Source

|

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)